5-(4-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

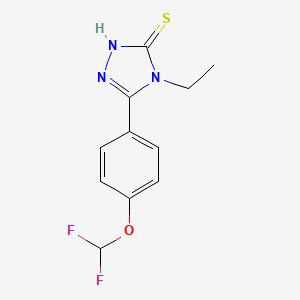

5-(4-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by:

- Triazole core: A five-membered heterocyclic ring with three nitrogen atoms.

- Substituents:

- 4-Ethyl group at position 4, contributing steric bulk and hydrophobicity.

- 4-(Difluoromethoxy)phenyl group at position 5, featuring an electron-withdrawing difluoromethoxy (-OCF₂H) moiety, enhancing stability and influencing electronic interactions.

- Thiol (-SH) at position 3, enabling hydrogen bonding and redox activity.

This compound’s structure is optimized for diverse applications, including medicinal chemistry and materials science, due to its balanced lipophilicity (logP ~2.8–3.0) and reactivity .

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(difluoromethoxy)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2N3OS/c1-2-16-9(14-15-11(16)18)7-3-5-8(6-4-7)17-10(12)13/h3-6,10H,2H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODLJXDAONXKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a novel compound within the triazole family, known for its diverse biological activities. This article aims to explore its biological effects, including anticancer properties, enzyme inhibition, and potential therapeutic applications. The data presented here is derived from various studies and includes case studies, research findings, and comparative analyses.

Chemical Structure and Properties

The compound has a molecular formula of and features a triazole ring with a difluoromethoxyphenyl group. Its structure is crucial for its biological activity as it influences binding interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 293.28 g/mol |

| CAS Number | 832127-16-9 |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group enhances hydrophobic interactions, while the triazole ring contributes to the compound's stability and specificity in binding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. For instance:

-

Case Study: HepG2 Cell Line

A study evaluated various triazole derivatives against the HepG2 liver cancer cell line using the MTT assay. The results indicated that compounds with electron-donating groups exhibited significant anti-proliferative activity. The IC50 values for selected compounds were as follows: -

Structure–Activity Relationship (SAR)

An SAR analysis demonstrated that compounds with electron-donating groups at specific positions on the phenyl ring showed improved potency against cancer cells. The order of activity was found to be:

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may act on various targets involved in metabolic pathways, which could lead to therapeutic applications in treating conditions like inflammation or oxidative stress.

Comparative Analysis with Similar Compounds

When compared to other triazole derivatives, such as those with methoxy or fluoro substituents, the difluoromethoxy group appears to enhance both chemical stability and biological activity.

| Compound Name | IC50 (µg/mL) | Activity Level |

|---|---|---|

| This compound | 13.004 | High |

| 5-(4-(methoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | 25.000 | Moderate |

| 5-(4-(fluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | 30.000 | Low |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Key structural variations in 1,2,4-triazole-3-thiol derivatives significantly alter their properties:

Key Observations :

- Electron-withdrawing groups (e.g., OCF₂H, CF₃) improve stability and bioactivity but increase lipophilicity.

- Electron-donating groups (e.g., NEt₂, OMe) enhance solubility and fluorescence but may reduce metabolic stability.

Antimicrobial and Antifungal Activity

- Target Compound: Limited direct data, but analogs with OCF₂H show enhanced antifungal potency due to membrane disruption .

- Trifluoromethyl Derivative (CP 55) : Exhibits MIC ~1.56 µg/mL against Candida albicans via triazole-thione metal chelation .

- Diethylamino Derivative: Primarily used in catalysis and fluorescence, with minimal antimicrobial activity .

Antioxidant Activity

- Pyrazole-Substituted Analogs : Show moderate DPPH scavenging (IC₅₀ ~50 µg/mL) due to thiol-mediated radical quenching .

- Schiff Base Derivatives (e.g., 5b) : Higher antioxidant activity (IC₅₀ ~5.84 µg/mL) via conjugated π-systems .

Corrosion Inhibition

- Methylthio-Benzyl Derivative (TRD) : 85% inhibition efficiency for zinc in HCl, outperforming hydrazide analogs due to sulfur adsorption .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-(difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step procedures starting with commercially available precursors. For example, a thiazolyl-pyrazole intermediate can be formed via nucleophilic substitution or cyclization reactions under controlled temperatures (60–80°C) and inert atmospheres (N₂ or Ar). Ethyl group introduction may require alkylation of a triazole precursor using ethyl halides in polar aprotic solvents (e.g., DMF or DMSO) with a base (K₂CO₃ or NaH). Thiol group protection/deprotection strategies (e.g., using benzyl or trityl groups) are critical to prevent oxidation .

- Key Variables : Reaction time (12–24 hrs), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenolysis). Yields range from 45–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoromethoxy protons at δ 6.8–7.2 ppm; thiol proton absence confirms deprotection).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₁₂F₂N₃O₂S: 296.06).

- Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.3% of theoretical values.

- X-ray Crystallography (if crystalline): Resolves bond lengths/angles (e.g., triazole ring planarity) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen for antimicrobial activity via broth microdilution (MIC assays against Gram+/Gram– bacteria), or assess enzyme inhibition (e.g., acetylcholinesterase or urease) using spectrophotometric methods. Cytotoxicity can be tested via MTT assays on human cell lines (e.g., HEK-293). Dose-response curves (IC₅₀ values) should be statistically validated with triplicate measurements .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Correlate with experimental NMR/IR data .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial dihydrofolate reductase). Prioritize substituents with high binding affinity (ΔG < −7 kcal/mol) and favorable pharmacokinetic profiles (Lipinski’s rules) .

- Case Study : A derivative with a 4-fluorophenyl group showed enhanced docking scores (−8.2 kcal/mol) compared to the parent compound (−6.9 kcal/mol), aligning with improved MIC values .

Q. What strategies resolve contradictory data between theoretical predictions and experimental results?

- Methodological Answer :

- Error Source Analysis : Check for solvent effects in DFT (implicit vs. explicit solvation models) or crystallographic disorder in X-ray data.

- Experimental Replication : Vary conditions (e.g., pH, temperature) to identify outliers. For example, thiol tautomerism (1,2,4-triazole-3-thiol vs. 3-thione) may cause spectral discrepancies .

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to confirm significance of bioactivity differences .

Q. How can synthetic protocols be scaled or modified to improve regioselectivity?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (from 24 hrs to 2–4 hrs) and improves yield (by 15–20%) for cyclization steps .

- Protecting Group Alternatives : Replace benzyl with tert-butylthio groups to simplify deprotection (acidic conditions vs. hydrogenolysis) .

- Flow Chemistry : Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., nitration or sulfonation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.